molecular formula C18H36O3 B8451688 (Hexadecyloxy)acetic acid CAS No. 58210-02-9

(Hexadecyloxy)acetic acid

Cat. No. B8451688
CAS RN: 58210-02-9
M. Wt: 300.5 g/mol
InChI Key: HRCNXJPHZUWVQT-UHFFFAOYSA-N
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Patent
US04699990

Procedure details

A solution of 80 g of (hexadecyloxy) acetic acid in 350 ml of tetrahydrofuran was stirred at 0° C. while 798.71 ml of 1M borane in tetrahydrofuran was added dropwise over one hour. When addition was complete the mixture was stirred 2 hours than 50 ml of acetone was added followed by 60 ml of water dropwise. The tetrahydrofuran was allowed to evaporate overnight, then the residue was mixed with water and chloroform and heated to dissolve the solid. The organic layer was separated, dried and the solvent removed. The residue was recrystallized from cold methanol, giving 70.6 g of the desired compound as a white solid, mp 42°-44° C.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
798.71 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:17][CH2:18][C:19](O)=[O:20])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].B.CC(C)=O.O>O1CCCC1>[CH2:1]([O:17][CH2:18][CH2:19][OH:20])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)OCC(=O)O
Name
Quantity
798.71 mL
Type
reactant
Smiles
B
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
When addition
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to evaporate overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
the residue was mixed with water and chloroform
TEMPERATURE
Type
TEMPERATURE
Details
heated
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solid
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from cold methanol

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 70.6 g
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.